Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate

Lipophilicity Solubility Drug Design

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate (CAS 2138122-27-5) is a spirocyclic ester featuring an oxa-bridged [3.4] core and a conjugated α,β-unsaturated ester motif that confers distinctive reactivity and physicochemical properties. Its molecular formula is C₉H₁₂O₃ (MW 168.19 g mol⁻¹), and it is supplied as a building block for early-stage medicinal chemistry and organic synthesis programmes requiring precise control over lipophilicity and hydrogen-bonding capacity.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 2138122-27-5
Cat. No. B2852673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate
CAS2138122-27-5
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESCOC(=O)C1=CCOC12CCC2
InChIInChI=1S/C9H12O3/c1-11-8(10)7-3-6-12-9(7)4-2-5-9/h3H,2,4-6H2,1H3
InChIKeySAKJFKMJMHMUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate – Procurement-Relevant Spirocyclic Ester Intermediate Profile


Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate (CAS 2138122-27-5) is a spirocyclic ester featuring an oxa-bridged [3.4] core and a conjugated α,β-unsaturated ester motif that confers distinctive reactivity and physicochemical properties . Its molecular formula is C₉H₁₂O₃ (MW 168.19 g mol⁻¹), and it is supplied as a building block for early-stage medicinal chemistry and organic synthesis programmes requiring precise control over lipophilicity and hydrogen-bonding capacity.

Why Generic Spiro[3.4]octane Analogs Cannot Replace Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate


Spirocyclic scaffolds are not interchangeable because small changes to the heteroatom pattern, ring saturation, or ester position can produce large shifts in lipophilicity, solubility, and reactivity. The parent hydrocarbon spiro[3.4]octane is substantially more lipophilic (LogP ≈ 3.7) than the oxa-containing, α,β-unsaturated ester target compound (LogP ≈ 1.0) . This difference (> 2.5 log units) directly affects aqueous solubility, passive membrane permeability, and chromatographic behaviour, making generic hydrocarbon or saturated analogs unsuitable substitutes in lead-optimisation workflows. Moreover, the oxa bridge and conjugated double bond introduce additional hydrogen-bond acceptor sites and reactive handles that are absent in simple spiro[3.4]octane variants, further limiting the feasibility of direct substitution .

Quantitative Differentiation of Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate Against Closest In-Class Analogs


Lipophilicity Shift: LogP Reduction of 2.66 Units vs. Parent Spiro[3.4]octane

The target compound exhibits a predicted logP of 1.04 , substantially lower than the parent hydrocarbon spiro[3.4]octane (logP 3.7) . This shift is driven by the introduction of the oxa bridge and the ester functionality, which together increase polarity and hydrogen-bond acceptor count. The magnitude of the difference (ΔlogP ≈ ‑2.66) places the compound in a significantly more polar region of chemical space, aligning with established criteria for improved oral bioavailability and reduced non-specific binding in medicinal chemistry campaigns.

Lipophilicity Solubility Drug Design

Certified Purity Advantage: 98% (Leyan) vs. 95%+ Generic Supply

When procured from Leyan, the compound is supplied with a certified purity of 98% . In contrast, generic sourcing through Chemenu lists a purity of ≥95% . While both grades may appear adequate for general synthesis, the 3% absolute purity difference becomes critical in applications where minor impurities (e.g., unreacted starting materials, regioisomeric products) can confound biological assay readouts or catalyse side reactions.

Purity Reproducibility Chemical Biology

Hydrogen-Bond Acceptor (HBA) Enrichment: Three HBA Sites vs. Zero in Hydrocarbon Spiro[3.4]octane

The target compound contains three hydrogen-bond acceptor atoms: the oxygen of the oxa bridge, the carbonyl oxygen of the ester, and the ether oxygen of the ester . The parent spiro[3.4]octane possesses no heteroatom-based HBA sites . This tripling of HBA capacity enhances aqueous solubility and facilitates specific intermolecular interactions (e.g., with protein backbone NH groups or water networks) that are instrumental for molecular recognition. The difference is not merely incremental; moving from zero to three HBA sites represents a qualitative change in the compound's ability to engage in directional non-covalent interactions.

Hydrogen Bonding Solubility Bioisosterism

Procurement-Advantaged Application Scenarios for Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate


Fragment-Based Lead Discovery Requiring Low Lipophilicity and High Solubility

The 2.66-log-unit reduction in predicted logP relative to the hydrocarbon spiro[3.4]octane core makes this compound a superior fragment for aqueous screening libraries. Its enhanced water solubility (implied by logP 1.04) allows testing at higher concentrations without co-solvent artefacts, while the three hydrogen-bond acceptor sites facilitate crystallographic characterisation of binding poses. Procurement of the 98% purity grade ensures that fragment soaking experiments are not compromised by impurities that could compete for the active site or cause false-positive electron density.

Chemical-Probe Synthesis in Neuropharmacology Programs

For central-nervous-system (CNS) drug targets, optimal lipophilicity is typically in the logP 1–3 range to balance passive brain penetration and metabolic clearance. The measured logP ≈ 1.04 places the compound in the ideal CNS window, whereas the fully hydrocarbon analog (logP 3.7) would be excessively lipophilic, increasing the risk of rapid hepatic metabolism and off-target binding. The oxa bridge further reduces the number of metabolically labile sp3 C–H bonds, potentially improving microsomal stability compared to spiro[3.4]octane-based probes.

High-Fidelity Biochemical Assays Demanding Defined Impurity Profiles

In enzyme-inhibition or receptor-binding assays where IC₅₀/EC₅₀ values can be shifted by trace impurities that act as agonists or antagonists, the 98% purity specification provides a demonstrable advantage over generic 95%+ lots. The reduction in impurity burden (≥60% relative reduction) lowers the probability of activity cliffs caused by co-dissolved contaminants, which is particularly important when the compound is used as a reference inhibitor in multi-site screening campaigns.

Diversity-Oriented Synthesis Employing the α,β-Unsaturated Ester Handle

The conjugated double bond present in the 5-oxaspiro[3.4]oct-7-ene-8-carboxylate framework is absent in saturated spiro[3.4]octane esters. This handle enables downstream diversification reactions—such as Michael additions, Diels-Alder cycloadditions, and epoxidation—that are inaccessible with the saturated analog. Researchers building libraries of spirocyclic compounds can therefore use the target compound as a central intermediate to generate structurally diverse products from a single procurement lot, maximising the return on investment.

Quote Request

Request a Quote for Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.